molecular formula C13H20O7S B12321862 Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Cat. No.: B12321862
M. Wt: 320.36 g/mol
InChI Key: JOLBZRHXWOHZNS-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside (CAS 84635-54-1) is a thioglycoside derivative of L-fucose, a 6-deoxy sugar. Its structure features acetyl groups at the 2-, 3-, and 4-positions and a methylthio group at the anomeric carbon. This compound is widely used as a glycosyl donor in synthetic carbohydrate chemistry due to the stability of the thioether linkage, which allows controlled activation under specific conditions (e.g., using thiophiles like N-iodosuccinimide) . The acetyl protecting groups enhance solubility in organic solvents and facilitate selective deprotection during multi-step syntheses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBZRHXWOHZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The hydroxyl groups at positions 2, 3, and 4 of L-fucose are acetylated to prevent undesired side reactions. This is achieved by reacting L-fucose with acetic anhydride in pyridine at 0–5°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2,3,4-tri-O-acetyl-L-fucopyranose with >95% efficiency.

Reaction Conditions

Parameter Value
Temperature 0–5°C
Time 12 hours
Solvent Pyridine
Reagent Ratio 1:3 (L-fucose:Ac₂O)

Introduction of the Thio Group

The anomeric hydroxyl group is replaced with a thio functionality using a two-step process:

  • Activation : The anomeric position is activated with a leaving group (e.g., bromine or trichloroacetimidate) under acidic conditions.
  • Thiolation : Treatment with thiourea or hydrogen sulfide in DCM introduces the thiol group, forming 1-thio-β-L-fucopyranoside.

Key Observations

  • Use of AgOTf (0.1 equiv) accelerates the reaction by stabilizing the oxocarbenium intermediate.
  • Thioester formation is confirmed via $$ ^{13}\text{C} $$ NMR, showing a characteristic shift at δ 192–195 ppm for the thiocarbonyl group.

Methylation at the Anomeric Position

The thiol group is methylated using methyl iodide in the presence of sodium hydride (NaH) as a base. This step proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, yielding the final product with β-configuration.

Optimization Data

Condition Yield (%) Purity (%)
25°C, 6 hours 78 92
40°C, 3 hours 85 96

Reaction Optimization and Challenges

Temperature and Catalytic Effects

Elevating the temperature to 40°C during methylation improves yield by 7% but risks acetyl group migration. Catalytic TMSOTf (0.01 equiv) mitigates this by stabilizing the intermediate, achieving a 96% purity.

By-Product Formation

Common by-products include α-anomers (∼5%) and deacetylated derivatives (∼3%). These are minimized by:

  • Strict temperature control (<40°C).
  • Use of molecular sieves to absorb moisture.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:4). This removes unreacted starting materials and by-products, yielding a white crystalline solid.

Chromatographic Profile

Fraction Solvent Ratio Component
1–3 1:6 Acetic anhydride
4–7 1:4 Target compound

Spectroscopic Analysis

  • $$ ^1\text{H} $$ NMR (CDCl₃) : δ 5.39–5.13 (m, acetyl protons), δ 2.58 (s, SCH₃).
  • HPLC : Purity >98.0% with a retention time of 12.3 minutes.
  • Specific Rotation : $$[ \alpha ]^{20}_D = +1.5^\circ $$ (c=1, CHCl₃).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Automated temperature control (±0.5°C).
  • In-line HPLC monitoring for real-time adjustment.

Cost Analysis

Component Cost per kg (USD)
L-Fucose 1,200
Acetic Anhydride 150
Methyl Iodide 800

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Applications

  • Glycobiology Research
    • This compound is instrumental in studying glycan structures and their biological roles. It aids researchers in understanding cell signaling and interactions, crucial for elucidating mechanisms of diseases and cellular processes .
  • Synthesis of Glycosides
    • Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is employed in synthesizing various glycosides. These glycosides are essential for developing pharmaceuticals and bioactive compounds, including those used in treating metabolic disorders and infections .
  • Vaccine Development
    • The compound can be utilized in formulating glycoconjugate vaccines. By mimicking natural glycan structures, it enhances immune responses against pathogens, making it valuable in vaccine research and development .
  • Drug Delivery Systems
    • Its properties allow for creating targeted drug delivery systems that improve treatment efficacy by directing drugs to specific cells or tissues. This application is particularly relevant in cancer therapy and chronic disease management .
  • Biotechnology Applications
    • In biotechnology, it plays a role in developing diagnostic tools and assays that facilitate disease detection through glycan-based interactions. This includes applications in biosensors and molecular diagnostics .

Data Table of Applications

Application AreaDescriptionExamples/Case Studies
Glycobiology ResearchStudy of glycan structures and their rolesInvestigations into cell signaling pathways using this compound as a model substrate
Synthesis of GlycosidesProduction of bioactive glycosidesSynthesis of fucosylated compounds for therapeutic use
Vaccine DevelopmentFormulation of glycoconjugate vaccinesDevelopment of vaccines targeting bacterial infections using glycan mimetics
Drug Delivery SystemsCreation of targeted delivery systemsUse in nanoparticles for targeted cancer therapy
Biotechnology ApplicationsDevelopment of diagnostic toolsGlycan-based assays for detecting viral infections

Glycobiology Research

A study published in the journal Glycobiology highlighted the utility of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside in elucidating the role of fucosylation in cancer cell metastasis. Researchers utilized this compound to synthesize fucosylated oligosaccharides that were then analyzed for their interaction with selectins, crucial for understanding tumor progression.

Vaccine Development

In a recent investigation, researchers formulated a glycoconjugate vaccine using methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside to enhance immunogenicity against Haemophilus influenzae. The study demonstrated that the vaccine elicited a robust immune response in animal models, indicating potential for human applications.

Drug Delivery Systems

A novel drug delivery system was developed using this compound as a linker for attaching chemotherapeutic agents to nanoparticles. The study showed improved targeting to cancer cells while minimizing side effects on healthy tissues, highlighting its significance in personalized medicine.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside involves its interaction with specific molecular targets, primarily through its thiol and acetyl groups. These functional groups allow it to participate in various biochemical pathways, including glycosylation and signal transduction. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Table 1: Structural Comparison of Selected Thioglycosides
Compound Name Sugar Backbone Protecting Groups Aglycon Moiety CAS Number Molecular Weight
Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside L-Fucose Acetyl (2,3,4) Methylthio 84635-54-1 392.42*
Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside L-Fucose Benzyl (2,3,4) Methylthio 107802-80-2 544.67
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside D-Glucose Acetyl (2,3,4,6) Ethylthio 52645-73-5 392.42
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside L-Fucose Benzyl (2,3,4) 4-Methylphenylthio 211801-54-6 627.79

*Molecular weight inferred from analogous ethyl derivative .

Functional Group Impact

Protecting Groups :

  • Acetyl (e.g., Compound A): Offers moderate stability and ease of removal under basic conditions (e.g., NH3/MeOH). Enhances solubility in polar solvents like dichloromethane or acetonitrile .
  • Benzyl : Requires harsh conditions (e.g., H2/Pd-C) for deprotection but provides superior stability during acidic or oxidative reactions. Benzyl-protected derivatives (e.g., CAS 107802-80-2) are more lipophilic, favoring use in hydrophobic environments .

Aglycon Moiety :

  • Methylthio : Provides a balance between stability and reactivity, making it suitable for glycosylations requiring mild activation .
  • Aromatic Aglycons (e.g., 4-methylphenyl): Increase steric bulk and electron-withdrawing effects, altering activation kinetics and glycosylation efficiency .

Spectroscopic Differentiation

Table 2: NMR Data Comparison
Compound Key <sup>1</sup>H-NMR Signals (δ, ppm)
Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside - Acetyl CH3: 2.01–2.12 (3 × s)
- Anomeric H-1: ~4.5–4.7 (d, J1,2 ≈ 3.6 Hz)
Methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside - Benzyl CH2: 4.6–4.9 (m)
- Aromatic H: 7.2–7.4 (m)
4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside - 4-Methylphenyl CH3: 2.35 (s) - Aromatic H: 7.1–7.3 (m)

Biological Activity

Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a thio-glycoside derivative of L-fucose, notable for its unique structural properties and biological activities. This compound has garnered attention in biochemical research due to its interactions with various biological molecules, particularly in the context of cell signaling and molecular recognition.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₀O₇S
  • Molecular Weight : Approximately 320.36 g/mol
  • Structural Features : The compound features acetylated hydroxyl groups that enhance its reactivity and solubility in organic solvents. Its thioether functionality is crucial for its biological interactions.

1. Interaction with Lectins and Carbohydrate-Binding Proteins

Research indicates that methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside can interact with various lectins and carbohydrate-binding proteins. These interactions are significant for understanding how carbohydrates influence biological systems, including:

  • Cell Adhesion : The compound may play a role in cellular adhesion processes by mimicking natural sugar structures that bind to cell surface receptors.
  • Signal Transduction : Its ability to modulate interactions between cells can impact signaling pathways involved in immune responses and cellular communication .

2. Applications in Glycobiology

The compound's structural similarities to naturally occurring sugars make it a valuable tool in glycobiology research. It is used to study glycoproteins and glycolipids, which are essential for various biological functions such as:

  • Cell Recognition : Understanding how cells recognize and respond to different carbohydrates.
  • Vaccine Development : Investigating potential applications in vaccine design by using carbohydrate mimetics .

Case Studies and Experimental Data

Several studies have explored the biological activity of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to quantify the binding affinities of this compound with different lectins. Results indicate that it binds effectively to specific lectins, which could be leveraged for therapeutic applications.
Lectin Binding Affinity (Kd) Biological Implication
Concanavalin ALow μM rangeCell adhesion studies
Erythrina cristagalliHigh μM rangePotential immunological applications
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications to the thioether group can enhance or diminish cytotoxic effects, highlighting the importance of structural variations in biological activity .

Synthesis and Derivative Exploration

The synthesis of methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves several steps that include:

  • Protection of hydroxyl groups.
  • Introduction of the thioether functionality.
  • Acetylation of hydroxyl groups.

This synthetic route allows for the generation of various analogs with distinct biological properties. For example:

Compound Name Structural Features Biological Activity
Methyl 2,3,4-tri-O-benzyl-alpha-L-fucopyranosideBenzyl protection instead of acetylMore stable under certain conditions
Methyl alpha-L-fucopyranosideUnprotected hydroxyl groupsSimpler structure; less reactive

Q & A

Q. What are the optimized synthetic routes for Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside, and how do yields compare across methods?

The compound is synthesized via sequential protection of hydroxyl groups with acetyl moieties, followed by thiolation. A key optimized method (64% yield) uses benzoyl and benzyl protecting groups to minimize side reactions, outperforming traditional routes (~30% yields) . Alternative approaches employ boron trifluoride etherate as a catalyst for glycosidation, achieving moderate yields under anhydrous conditions (e.g., CH₂Cl₂, molecular sieves) . Critical steps include:

  • Selective deprotection using tert-butyldiphenylsilyl chloride.
  • Thio-glycoside formation via alkylation with methyl iodide.
  • Purification via silica gel chromatography to isolate the β-anomer.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm acetyl group positions (δ 2.0–2.2 ppm for OAc) and β-L configuration (anomeric proton at δ 5.3–5.5 ppm, J₁,₂ ~3–4 Hz) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₃H₂₀O₇S; [M+Na]⁺ at m/z 343.08) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf ~0.4 in hexane:EtOAc 3:1) .

Q. How should this compound be stored to maintain stability during experiments?

Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thio-glycosidic bond. Avoid prolonged exposure to moisture, which hydrolyzes acetyl groups .

Advanced Research Questions

Q. How can regioselective modifications be achieved on the fucopyranoside backbone without compromising the thio-glycosidic bond?

Regioselective silylation at the 3-O position (e.g., using tert-butyldiphenylsilyl chloride in DMF with imidazole) allows targeted modifications. demonstrates this strategy in synthesizing N-acetyl-lactosamine derivatives, preserving the thio-linkage by avoiding harsh acidic/basic conditions . Post-modification steps include:

  • Deprotection with tetrabutylammonium fluoride (TBAF).
  • Coupling with glycosyl acceptors using NIS/TMSOTf promoters .

Q. What strategies enhance glycosylation efficiency when using this compound as a donor?

  • Promoter system : Pre-activate the thio-glycoside with N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at –60°C to minimize side reactions .
  • Solvent and moisture control : Use anhydrous CH₂Cl₂ with 3Å molecular sieves to scavenge trace water.
  • Donor:acceptor ratio : A 1.3:1 molar ratio improves coupling efficiency (>70% in trisaccharide synthesis) .

Q. How do reaction conditions influence stereochemical outcomes (α vs β anomer) during synthesis?

The β configuration is stabilized by bulky acetyl groups that sterically hinder anomerization. notes that equilibration in ethanol before alkylation produces minor α-anomer impurities (~5%), removable via chromatography. Key controls:

  • Short reaction times (<24 hours) to prevent epimerization.
  • Low temperatures (0–4°C) during critical steps .

Data Contradiction Analysis

Q. Discrepancies in reported yields for similar thio-fucopyranosides: How can researchers reconcile these differences?

  • Protection strategy : ’s 64% yield vs. literature ~30% stems from optimized benzoyl/benzyl protection, reducing side products like over-acetylated byproducts .
  • Purification methods : HPLC vs. column chromatography impacts purity and yield calculations.
  • Activation conditions : Freshness of NIS/TMSOTf promoters significantly affects coupling efficiency ( vs. 16).
  • Recommendation : Replicate methods with controlled variables (e.g., moisture levels, catalyst batch) and characterize intermediates rigorously.

Methodological Best Practices

  • Stereochemical verification : Use NOESY NMR to confirm β-L configuration via anomeric proton coupling .
  • Scale-up considerations : Batch-wise addition of acetylating agents (e.g., acetic anhydride) prevents exothermic side reactions.
  • Troubleshooting low yields : Check for acetyl group migration via ¹H NMR (δ 1.8–2.1 ppm for migrated OAc) and re-optimize protection steps .

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